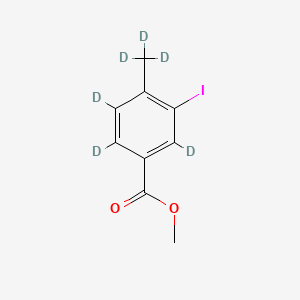
3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde: is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as methyl fluorosulfonyldifluoroacetate (Chen’s reagent) in the presence of copper(II) catalysts . The reaction conditions often require moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its structural features allow for the investigation of interactions with enzymes and receptors.
Medicine: In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Therefore, this compound can be used in the development of new drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and materials with enhanced properties such as increased resistance to degradation and improved performance under extreme conditions .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
- 3-Fluoro-2’-methoxy-5’-methylbenzanilide
- 3-Fluoro-2-methoxy-4-(methylsulfonyl)benzaldehyde
Comparison: Compared to these similar compounds, 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde is unique due to the presence of both methoxymethoxy and trifluoromethyl groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H8F4O3 |
|---|---|
Peso molecular |
252.16 g/mol |
Nombre IUPAC |
3-fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H8F4O3/c1-16-5-17-9-6(4-15)7(10(12,13)14)2-3-8(9)11/h2-4H,5H2,1H3 |
Clave InChI |
HGCBAGCSIKGJIR-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=CC(=C1C=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















